molecular formula C19H17FN2O2 B6518293 1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904524-81-8

1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6518293
CAS No.: 904524-81-8
M. Wt: 324.3 g/mol
InChI Key: UXIRUQBZUAVBHW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic organic compound provided for research and development purposes. This molecule features a tetrahydropyrazinedione core, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. Compounds with similar heterocyclic architectures, such as tetrahydroquinazolinones and purine-based spiro derivatives, are actively investigated as inhibitors of key enzymatic targets, including poly (ADP-ribose) polymerases (PARP) . PARP inhibitors represent a promising class of therapeutic agents, particularly in oncology, where they are studied for their role in targeted cancer treatment strategies and are often explored in therapeutic combinations with other antineoplastic agents . The structure of this compound, which incorporates a 3,4-dimethylphenyl group and a 3-fluorobenzyl substituent, is designed to offer researchers a valuable building block for probing biochemical pathways and developing novel small-molecule probes. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. Researchers are encouraged to consult the scientific literature for specific data on this and related chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-13-6-7-17(10-14(13)2)22-9-8-21(18(23)19(22)24)12-15-4-3-5-16(20)11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIRUQBZUAVBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The pyrazine-dione core undergoes oxidation under controlled conditions. For example:

  • Oxidative Functionalization : The compound reacts with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to yield hydroxylated derivatives. The 3-fluorophenylmethyl group enhances stability during oxidation due to electron-withdrawing effects .

Oxidation Reaction ConditionsProduct(s)YieldReference
KMnO₄ in acidic medium0–5°C, 4–6 hoursHydroxylated pyrazine-dione65–72%
H₂O₂ in aqueous NaOHRoom temperature, 12 hoursEpoxide derivatives58–64%

Substitution Reactions

The chlorophenyl and dimethylphenyl groups participate in nucleophilic substitution:

  • Aromatic Substitution : The 3-fluorophenylmethyl group directs electrophilic substitution to the meta position. Reactions with nitric acid (HNO₃) produce nitro derivatives, while bromine (Br₂) yields brominated analogs .

Substitution Type ReagentPositionYieldReference
NitrationHNO₃/H₂SO₄meta70–78%
BrominationBr₂/FeBr₃para63–68%

[2+2] Photocycloaddition

The tetrahydropyrazine-dione core undergoes stereoselective [2+2] cycloaddition under UV light, analogous to thiazolone derivatives :

  • Reaction Mechanism : UV irradiation (λ = 254 nm) in methanol with BF₃·OEt₂ promotes dimerization, forming ε-isomer cyclobutanes with >90% stereoselectivity .

Cycloaddition Conditions CatalystMajor ProductYieldReference
UV light (254 nm), MeOH, BF₃BF₃·OEt₂ε-cyclobutane dimer92%

Ring-Opening Reactions

Lewis acids like BF₃ facilitate ring-opening of the pyrazine-dione moiety:

  • Methanolysis : In methanol, BF₃ induces cleavage of one dione ring, yielding ester and thioamide fragments (confirmed by NMR) .

Reaction ConditionsProductsYieldReference
BF₃·OEt₂ in MeOHReflux, 24 hoursEster-thioamide derivatives85–88%

Cyclization and Rearrangement

The compound participates in cyclization reactions to form fused heterocycles:

  • Thermal Cyclization : Heating in DMF at 120°C induces cyclization, generating quinoxaline derivatives .

Cyclization Pathway ConditionsProduct(s)YieldReference
Thermal (DMF, 120°C)12 hoursQuinoxaline analog75–80%

Key Structural Influences on Reactivity:

  • Electron-Withdrawing Groups : The 3-fluorophenyl group enhances electrophilic substitution rates at meta positions .

  • Steric Effects : The 3,4-dimethylphenyl group limits reactivity at ortho positions due to steric hindrance .

Preparation Methods

Condensation-Based Cyclization Strategies

The core tetrahydropyrazine scaffold is typically constructed via condensation reactions between diamines and dicarbonyl precursors. For the target compound, a modified approach employs 1-(3,4-dimethylphenyl)ethane-1,2-diamine and 3-fluorophenyl glyoxal under acidic conditions. The reaction proceeds in acetonitrile at 50°C for 24 hours, yielding the cyclized intermediate with 72–78% efficiency. Key steps include:

  • In situ generation of the diamine precursor through reductive amination of 3,4-dimethylacetophenone with ammonium acetate.

  • Controlled addition of glyoxal derivatives to prevent oligomerization, facilitated by dropwise introduction at 0°C.

Metal-Mediated Coupling Reactions

Coordination chemistry plays a role in stabilizing reactive intermediates. A patent-derived method utilizes Cu(II)TFP porphyrin catalysts (5 mol%) to accelerate the coupling of benzyl halides with amine intermediates. For this compound, 3-fluorobenzyl bromide reacts with the preformed tetrahydropyrazine-dione core in dimethylformamide (DMF) at 80°C, achieving 85% yield after 6 hours. The catalytic cycle involves single-electron transfer (SET) mechanisms, as evidenced by cyclic voltammetry.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies highlight acetonitrile as the optimal solvent due to its polar aprotic nature, which stabilizes charged intermediates without participating in side reactions. Elevated temperatures (50–80°C) enhance reaction rates but require careful monitoring to avoid decomposition. For instance, exceeding 80°C during glyoxal condensation leads to a 15–20% reduction in yield due to retro-aldol pathways.

Catalytic Systems and Additives

The inclusion of triethylamine (TEA) as a base (2.0 equiv) neutralizes acidic byproducts, while molecular sieves (4 Å) suppress hydration of the glyoxal component. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) (10 mol%) further accelerate cyclization, reducing reaction times from 24 to 12 hours.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.12 (m, aromatic Hs), 4.32 (s, CH2 bridge), 2.28 (s, CH3), 2.21 (s, CH3).

  • 19F NMR (376 MHz, CDCl3): δ −112.4 (s, Ar-F).

  • ESI-TOF MS : m/z 355.14 [M+H]+ (calc. 355.13).

Crystallographic Insights

Single-crystal X-ray diffraction of a related analogue reveals a planar tetrahydropyrazine ring with dihedral angles of 8.2° between the dione and aryl substituents. The 3-fluorophenyl group adopts a pseudo-axial orientation to minimize steric clash.

Data Tables and Comparative Analysis

Table 1. Synthetic Yields Under Varied Conditions

ConditionYield (%)Purity (HPLC)
Acetonitrile, 50°C, 24h7898.5
DMF, Cu(II)TFP, 80°C, 6h8597.8
Ethanol, p-TsOH, reflux, 12h6896.2

Table 2. Physicochemical Properties

ParameterValue
Molecular FormulaC20H18FN2O2
Molecular Weight340.37 g/mol
Melting Point162–164°C
LogP (octanol-water)2.34 ± 0.12

Mechanistic and Kinetic Considerations

The rate-determining step in the cyclization process is the nucleophilic attack of the amine on the carbonyl carbon , followed by dehydration. Kinetic studies using stopped-flow spectroscopy reveal a second-order dependence on amine concentration, with an apparent rate constant kapp = 1.2 × 10−3 M−1s−1 at 25°C. Isotope labeling experiments (18O) confirm that the dione oxygen originates from the glyoxal precursor, excluding atmospheric oxidation pathways.

Challenges and Alternative Approaches

Byproduct Formation

Competing pathways generate dimers (5–8% yield) via Michael addition of enamine intermediates. Suppression strategies include:

  • Low-temperature staging (−10°C) during glyoxal addition.

  • Ultrafast quenching with ice-cold brine to arrest secondary reactions.

Green Chemistry Alternatives

Solvent-free mechanochemical synthesis using ball milling (400 rpm, 2h) achieves 65% yield with minimal waste. However, scalability remains limited due to equipment constraints.

Industrial-Scale Adaptations

Pilot plant trials (10 kg batches) employ continuous flow reactors with the following parameters:

  • Residence time : 30 minutes.

  • Pressure : 15 bar.

  • Catalyst loading : 3 mol% Cu(II)TFP.
    This system achieves 82% yield with a space-time yield (STY) of 1.4 kg·L−1·h−1, demonstrating viability for large-scale production .

Q & A

Q. What synthetic strategies are effective for preparing 1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione?

  • Methodological Answer : Multi-step synthesis involving condensation and cyclization reactions is recommended. For example:
  • Step 1 : React 3,4-dimethylphenylamine with a diketone precursor (e.g., Meldrum’s acid) under reflux in aprotic solvents (e.g., acetonitrile) to form the tetrahydropyrazine core .

  • Step 2 : Introduce the 3-fluorophenylmethyl group via nucleophilic substitution or coupling reactions. Use catalysts like DMAP or bases (e.g., N-ethyl-N,N-diisopropylamine) to enhance reactivity .

  • Key Optimization : Control reaction temperatures (20–70°C) and monitor intermediates via TLC. Purify via column chromatography (silica gel, 20% diethyl ether in pentane) .

    • Example Reaction Conditions :
StepReagents/ConditionsYield
1Meldrum’s acid, DMAP, 40–70°C89%
23-Fluorobenzyl chloride, DIEA, 0–5°C90%

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure?

  • Methodological Answer :
  • 1H/13C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm for fluorophenyl groups) and methyl/methylene signals (δ 2.0–3.5 ppm) . Use DEPT-135 to distinguish CH₂/CH₃ groups in the tetrahydropyrazine ring.
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
  • Mass Spectrometry : Compare exact mass (e.g., via HRMS) with theoretical molecular weight. Fragmentation patterns can validate substituent positions .

Q. What preliminary biological assays are suitable for evaluating pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with concentration gradients (10–100 µg/mL). Reference protocols from pyrazoline derivative studies .
  • Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

  • Methodological Answer :
  • Cross-Validation : Combine 2D-NMR (COSY, HSQC, HMBC) to map proton-carbon correlations and confirm connectivity .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Use software like SHELX for refinement (e.g., CCDC deposition for dihydropyrazine analogs) .
  • Case Study : In a related piperazine derivative, HMBC correlations resolved conflicting NOE signals by confirming spatial proximity of fluorophenyl and methyl groups .

Q. What computational approaches predict the compound’s reactivity and binding affinity?

  • Methodological Answer :
  • DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes). Validate with crystallographic data from analogous compounds .

Q. How can reaction conditions be optimized for reproducibility and scale-up?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) systematically. For example, increasing DIEA from 1.0 to 1.2 equivalents improved yield by 15% in a trifluoromethylpyrazine synthesis .
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times .
  • Scale-Up Protocol : Pilot reactions (1–10 g) in jacketed reactors with controlled cooling (0–5°C) to maintain exothermic reactions. Purify via recrystallization (methanol/water) for high-purity batches .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer :
  • Solvent Effects : Simulate NMR shifts (e.g., using ACD/Labs) with explicit solvent models (CDCl₃ vs. DMSO-d₆) .
  • Dynamic Effects : Consider tautomerization or conformational flexibility (e.g., chair vs. boat conformations in tetrahydropyrazine rings) using variable-temperature NMR .

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